![molecular formula C10H7N5S B1461080 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-53-6](/img/structure/B1461080.png)

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Medicinal Chemistry

Triazolo[4,5-d]pyrimidines have been found to have significant applications in medicinal chemistry . They have been used in the development of drugs for c-Met inhibition , which is a promising target for cancer therapy. They also show GABA A modulating activity , which could be beneficial in the treatment of neurological disorders.

Antiviral Applications

Pyrimidine and its derivatives, including triazolo[4,5-d]pyrimidines, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Anticancer Applications

Triazolo[4,5-d]pyrimidines have shown potential in anticancer applications . Their structural similarity to DNA bases such as adenine and guanine could explain their effectiveness in this field.

Antioxidant Applications

Triazolo[4,5-d]pyrimidines have also been found to have antioxidant activity . This property could be useful in the development of drugs for diseases caused by oxidative stress.

Antimicrobial Applications

Triazolo[4,5-d]pyrimidines have demonstrated antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.

Neuroprotection and Anti-inflammatory Activity

Studies have been conducted to explore the neuroprotection and anti-inflammatory activity of the triazolo-pyrimidine hybrid on human microglia and neuronal cell models .

Fluorescent Probes

Triazolo[4,5-d]pyrimidines have been used as fluorescent probes . This application could be beneficial in various fields, including biological imaging and diagnostics.

Structural Units of Polymers

Triazolo[4,5-d]pyrimidines have been incorporated into polymers for use in solar cells . This demonstrates their potential in the field of materials science and renewable energy.

Orientations Futures

The future directions for research on 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and evaluation of its safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.

Mode of Action

It’s known that similar compounds can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

Action Environment

Similar compounds have been studied under various conditions, and their activity can be influenced by factors such as temperature .

Propriétés

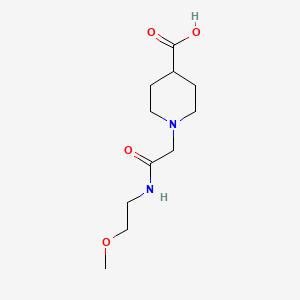

IUPAC Name |

3-phenyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFNVVUNRUOGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640630 | |

| Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | |

CAS RN |

13925-53-6 | |

| Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

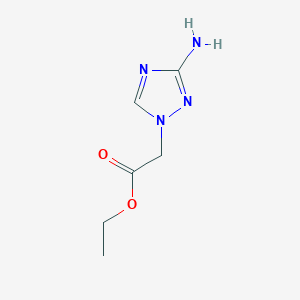

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

![3,7-Diethyl 6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B1461003.png)

![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)

![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)

![methyl N-[2-(1H-pyrrol-1-yl)ethyl]glycinate](/img/structure/B1461016.png)

![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)